7-(TERT-BUTYL)-2-{3-[4-(4-FLUOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Description
This compound features a benzothieno[2,3-d]pyrimidinone core substituted with a tert-butyl group at position 7 and a 3-oxopropyl linker connected to a 4-(4-fluorophenyl)piperazino moiety at position 2. The tert-butyl group enhances lipophilicity and metabolic stability, while the fluorophenyl-piperazino substituent may influence receptor binding affinity, particularly in neurological or oncological targets .
Properties
IUPAC Name |
7-tert-butyl-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33FN4O2S/c1-27(2,3)17-4-9-20-21(16-17)35-26-24(20)25(34)29-22(30-26)10-11-23(33)32-14-12-31(13-15-32)19-7-5-18(28)6-8-19/h5-8,17H,4,9-16H2,1-3H3,(H,29,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYQNPFIKHUCCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(TERT-BUTYL)-2-{3-[4-(4-FLUOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(TERT-BUTYL)-2-{3-[4-(4-FLUOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and fluorophenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
Molecular Formula
- C26H30FN3O
Pharmacological Potential
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antitumor Activity : Compounds in the pyrido[2,3-d]pyrimidine class have been studied for their potential as tyrosine kinase inhibitors, which are crucial in cancer therapy.
- Antidepressant Effects : Piperazine derivatives have shown promise in modulating neurotransmitter systems, indicating potential use in treating depression and anxiety disorders.
- Antimicrobial Properties : Some derivatives have demonstrated activity against various bacterial strains, suggesting potential applications in developing new antibiotics.
Case Studies
- Antitumor Activity :
- Neuropharmacology :
- Antimicrobial Studies :
Mechanism of Action
The mechanism of action of 7-(TERT-BUTYL)-2-{3-[4-(4-FLUOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
2-(4-BENZHYDRYLPIPERAZINO)-1-(4-FLUOROPHENYL)-1-ETHANONE O-METHYLOXIME (CAS 551921-46-1): Shares a fluorophenyl-piperazino group but replaces the benzothieno-pyrimidinone core with an ethanone-oxime scaffold.
tert-Butyl 4-(4-((6-(2,4-dichlorophenyl)-8-ethyl-7-oxo-pyrido[2,3-d]pyrimidin-2-yl)amino)-2-fluorophenyl)piperazine-1-carboxylate (CAS 2448346-70-9): Contains a pyrido[2,3-d]pyrimidinone core and dichlorophenyl substituent. The ethyl group at position 8 and dichlorophenyl moiety may enhance hydrophobic interactions but reduce solubility relative to the target compound .
1-BENZYL-4-(4-FLUOROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE : Features a fluorophenyl group and tetrahydropyridine ring but lacks the heterocyclic core and tert-butyl group, likely resulting in divergent bioactivity .
Bioactivity and Pharmacokinetic Profiles
- Target Compound: Predicted to exhibit moderate logP (~3.5) due to the tert-butyl group and fluorophenyl-piperazino substituent, balancing lipophilicity and solubility. The benzothieno-pyrimidinone core may confer kinase or protease inhibitory activity, as seen in related pyrimidinone derivatives .
- The oxime group may introduce hydrogen-bonding interactions absent in the target compound .
- Analogue 2 (CAS 2448346-70-9): Dichlorophenyl and ethyl groups elevate logP (~4.8), favoring hydrophobic targets but limiting aqueous solubility. The pyrido-pyrimidinone core may target DNA repair enzymes, as observed in structurally similar anticancer agents .
Table 1: Molecular Property Comparison
| Property | Target Compound | Analogue 1 (CAS 551921-46-1) | Analogue 2 (CAS 2448346-70-9) |
|---|---|---|---|
| Molecular Weight | ~523 g/mol | 417.5 g/mol | ~610 g/mol |
| logP (Predicted) | 3.5 | 4.2 | 4.8 |
| H-Bond Donors | 1 | 0 | 2 |
| H-Bond Acceptors | 6 | 5 | 8 |
| Key Structural Features | Benzothieno-pyrimidinone, tert-butyl | Ethanone-oxime, benzhydryl | Pyrido-pyrimidinone, dichlorophenyl |
Computational Similarity Analysis
- Tanimoto Coefficient: Using Morgan fingerprints, the target compound shows moderate similarity (Tanimoto = 0.65–0.70) to pyrido-pyrimidinone derivatives (e.g., Analogue 2), primarily due to shared piperazino and fluorophenyl groups. However, differences in core structure reduce similarity scores compared to benzothieno-pyrimidinone derivatives .
- Molecular Networking: Clustering based on MS/MS fragmentation (cosine score >0.8) would group the target compound with other benzothieno-pyrimidinones, distinguishing it from ethanone-oxime or pyrido-pyrimidinone analogues .
Structure-Activity Relationship (SAR) Insights
- Tert-Butyl Group : Enhances metabolic stability and binding pocket occupancy compared to smaller alkyl groups (e.g., methyl or ethyl) in analogues .
- Fluorophenyl-Piperazino Moiety: The fluorine atom increases electronegativity, improving affinity for aromatic residues in target proteins. Piperazino nitrogen atoms facilitate hydrogen bonding, a feature shared with Analogue 1 but absent in non-piperazine-containing compounds .
- Core Modifications: Replacement of benzothieno-pyrimidinone with pyrido-pyrimidinone (Analogue 2) shifts selectivity toward enzymes with larger active sites, as observed in docking studies .
Docking Affinity and Selectivity
Virtual screening using PERK homology models indicates that the tert-butyl group in the target compound occupies a hydrophobic subpocket, achieving a Met7 contact area of ~12 Ų, comparable to active pyrimidinone inhibitors. In contrast, Analogue 2’s dichlorophenyl group shows stronger interactions (~15 Ų) but lower selectivity due to off-target binding .
Biological Activity
The compound 7-(tert-butyl)-2-{3-[4-(4-fluorophenyl)piperazino]-3-oxopropyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a benzothieno-pyrimidine backbone with a tert-butyl group and a piperazine moiety substituted with a fluorophenyl group. The structural complexity is believed to contribute significantly to its biological activity.
Molecular Formula and Weight
- Molecular Formula : C26H30FN3O
- Molecular Weight : 424.48 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 7-(tert-butyl)-2-{3-[4-(4-fluorophenyl)piperazino]-3-oxopropyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one. The following table summarizes key findings from various research efforts:
The mechanisms through which this compound exerts its biological effects are multifaceted:
- DNA Interaction : Similar compounds have shown the ability to bind to DNA and inhibit topoisomerase I, leading to cytotoxic effects in cancer cells.
- Apoptosis Induction : Evidence suggests that these compounds can trigger programmed cell death pathways in various cancer cell lines.
- Oxidative Stress : Some studies indicate that the generation of reactive oxygen species (ROS) may play a role in the cytotoxicity observed.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperazine and fluorophenyl groups can significantly influence biological activity:
- Piperazine Substituents : Variations in the piperazine ring can enhance or diminish anticancer activity.
- Fluorine Substitution : The presence of fluorine in the phenyl ring has been associated with improved binding affinity to biological targets.
Case Study 1: Anticancer Efficacy in Multicellular Spheroids
In a study conducted by Fayad et al., multicellular spheroids were utilized to assess the efficacy of the compound against solid tumors. The results demonstrated significant growth inhibition compared to control groups, indicating enhanced drug delivery and effectiveness in a more physiologically relevant model.
Case Study 2: Comparative Analysis with Known Drugs
A comparative analysis with established anticancer agents showed that the compound exhibited superior cytotoxicity against certain cancer cell lines when evaluated under similar conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
